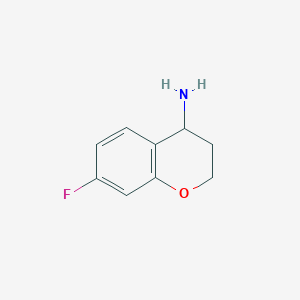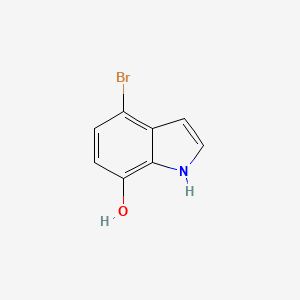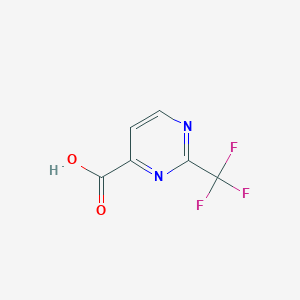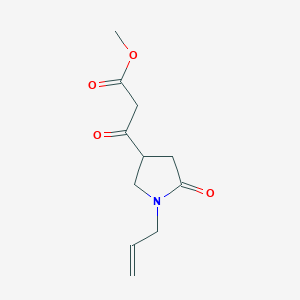
3-(1-Allyl-5-oxo-pyrrolidin-3-yl)-3-oxo-propionic acid methyl ester
Descripción general
Descripción
3-(1-Allyl-5-oxo-pyrrolidin-3-yl)-3-oxo-propionic acid methyl ester (AOPPME) is an organic compound that has recently been studied for its potential applications in the field of scientific research. AOPPME is an ester of a propionic acid and an allyl-5-oxo-pyrrolidin-3-yl group. It has been found to have a wide range of biochemical and physiological effects, which makes it a promising compound for further research.
Aplicaciones Científicas De Investigación
Synthesis of ω-Heterocyclic Amino Acids
The compound "3-(1-Allyl-5-oxo-pyrrolidin-3-yl)-3-oxo-propionic acid methyl ester" can be used in the synthesis of optically pure ω-heterocyclic-β-amino acids through amide activation and a regiospecific ring-chain-transformation process. This approach is significant in synthesizing various β-amino acids with potential applications in medicinal chemistry and drug design (Singh et al., 2005).
Antiviral Activity and Pharmacokinetics
A structurally similar compound, "(E)-(S)-4-((S)-2-{3-[(5-methyl-isoxazole-3-carbonyl)-amino]-2-oxo-2H-pyridin-1-yl}-pent-4-ynoylamino)-5-((S)-2-oxo-pyrrolidin-3-yl)-pent-2-enoic acid ethyl ester," has been identified as a potent, irreversible inhibitor of human rhinovirus (HRV) 3C protease. Its pharmacokinetic profile suggests its potential for clinical applications in treating HRV infections (Patick et al., 2005).
Cytotoxicity Evaluation in Antitumor Research
Derivatives of similar compounds have been evaluated for their cytotoxicity against specific cancer cell lines, indicating their potential application in the development of new anticancer agents (Liu et al., 2006).
Bone Turnover and Osteoporosis Treatment
Compounds with a similar structure have been studied for their potential in preventing and treating osteoporosis. One such compound showed promising results in in vivo models of bone turnover and was selected for clinical development (Hutchinson et al., 2003).
Applications in Organic Synthesis and Material Science
Organocatalytic Synthesis
The compound and its related derivatives have been utilized in the organocatalytic synthesis of complex molecules, demonstrating their importance in the field of synthetic organic chemistry and the development of novel methodologies for compound synthesis (Chen et al., 2009).
Functionalized Polystyrenes
Derivatives of similar compounds have been used to synthesize functionalized polystyrenes, showcasing their potential applications in material science and polymer chemistry (Dalil et al., 2000).
Propiedades
IUPAC Name |
methyl 3-oxo-3-(5-oxo-1-prop-2-enylpyrrolidin-3-yl)propanoate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H15NO4/c1-3-4-12-7-8(5-10(12)14)9(13)6-11(15)16-2/h3,8H,1,4-7H2,2H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SWSSJIMWRYSQMF-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)CC(=O)C1CC(=O)N(C1)CC=C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H15NO4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
225.24 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
3-(1-Allyl-5-oxo-pyrrolidin-3-yl)-3-oxo-propionic acid methyl ester | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



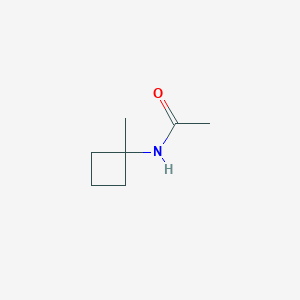
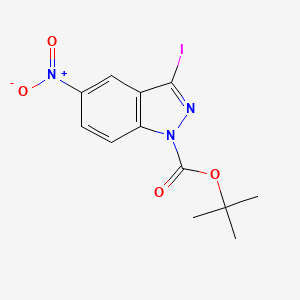
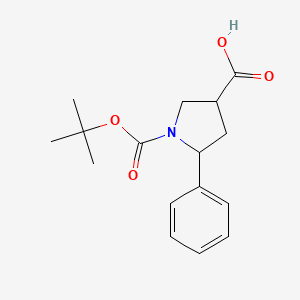
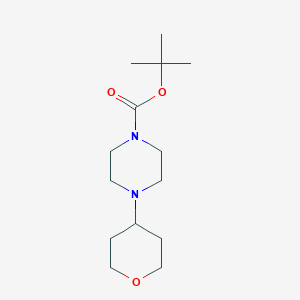
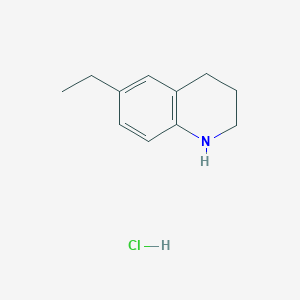
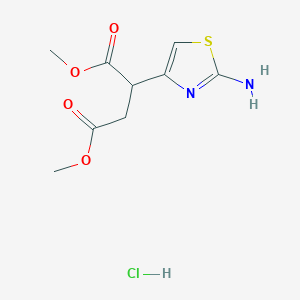
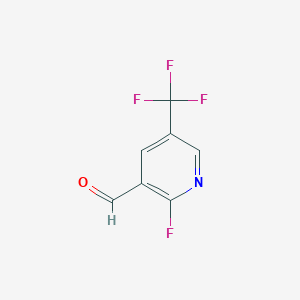
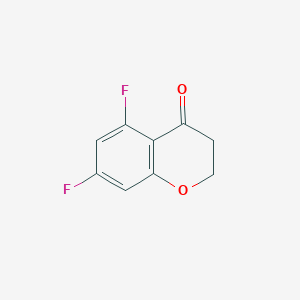
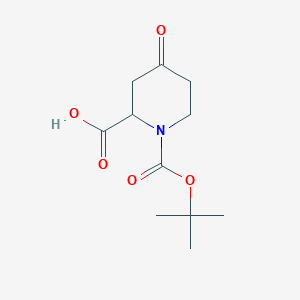
![[2-(2,4-Dichloro-3,5-dimethylphenoxy)ethyl]amine hydrochloride](/img/structure/B1394131.png)

